molecular formula C13H24N2O4 B8189522 cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester

cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B8189522
M. Wt: 272.34 g/mol
InChI Key: ICLFKLQIHHBWQG-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H25ClN2O4. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester typically involves the reaction of tert-butoxycarbonylamino-piperidine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with biological pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid methyl ester
  • trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester
  • cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid propyl ester

Uniqueness

cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

ethyl (3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLFKLQIHHBWQG-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCNC[C@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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